molecular formula C16H31NO2 B1400847 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol CAS No. 175974-43-3

2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol

Cat. No. B1400847
CAS RN: 175974-43-3
M. Wt: 269.42 g/mol
InChI Key: VMKSHTWVLKOWJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol” is an organic compound based on its structure. It contains a dicyclohexylamino group and an ethoxy group attached to an ethanol molecule. This suggests that it might have properties similar to other ethoxy and amino alcohols .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, dicyclohexylamine) with an alkyl halide to form the amino group, followed by a reaction with ethylene oxide to introduce the ethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be expected to contain a central carbon atom, with the dicyclohexylamino and ethoxy groups attached to it. The presence of these functional groups would likely confer certain physical and chemical properties to the compound .


Chemical Reactions Analysis

As an amino alcohol, this compound could potentially undergo a variety of chemical reactions. For example, it might react with acids to form salts, or with alkylating agents to form quaternary ammonium compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the amino group might confer basicity, while the ethoxy group might confer solubility in organic solvents .

Scientific Research Applications

Chemistry and Polymer Research

2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol is not directly mentioned in the accessible scientific literature, but related compounds have been studied extensively for their chemical properties and applications in creating novel materials and chemical reactions. For instance, the synthesis and characterization of metal-containing polyurethane elastomers using tetradentate Schiff base metal complexes have been explored. These elastomers incorporate divalent metal ions into their structure through Schiff base ligands, improving their thermal and mechanical properties significantly. This research indicates the potential of using complex organic compounds for developing advanced materials with enhanced properties (Senthilkumar, Raghavan, & Nasar, 2005).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, compounds with structural similarities to this compound have been utilized in the design of selective sensors and extraction agents. For example, acyclic polyether dicarboxylic acids, resembling the ether and alcohol functionalities, have been synthesized for selective lead(II) extraction, showcasing the role of specific chemical structures in environmental remediation efforts (Hayashita et al., 1999).

Catalysis and Chemical Synthesis

The detailed kinetics and mechanism of ethyl ethanoate synthesis over a Cu/Cr2O3 catalyst have been investigated, highlighting the importance of understanding how various organic compounds interact in catalyzed reactions. Such studies are crucial for optimizing industrial processes and developing more efficient catalysts (Colley et al., 2005).

Supramolecular Chemistry

Research in supramolecular chemistry has led to the development of novel liquid-crystalline networks through the self-assembly of multifunctional hydrogen-bonding molecules. These networks, built from components with ether and hydroxyl functionalities, demonstrate the potential for creating advanced materials with unique properties, such as selective ion recognition and transport (Kihara, Kato, Uryu, & Fréchet, 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a surfactant, it might function by reducing surface tension, allowing water and oil to mix more easily .

properties

IUPAC Name

2-[2-(dicyclohexylamino)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO2/c18-12-14-19-13-11-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h15-16,18H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKSHTWVLKOWJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCOCCO)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734111
Record name 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175974-43-3
Record name 2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
2-[2-(Dicyclohexylamino)ethoxy]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.